![molecular formula C21H32N2O5 B5056256 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate](/img/structure/B5056256.png)
1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate, also known as MBMP, is a psychoactive compound that belongs to the piperazine family. It was first synthesized in 2003 by a group of researchers at Pfizer, who were investigating the potential of piperazine derivatives as a treatment for depression and anxiety. Since then, MBMP has gained attention from the scientific community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. These receptors are involved in the regulation of serotonin, a neurotransmitter that plays a key role in mood and anxiety. By modulating the activity of these receptors, 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate may be able to regulate serotonin levels in the brain and alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been found to reduce levels of pro-inflammatory cytokines, which are involved in the development of neuroinflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate is its high potency and selectivity for specific receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is its relatively short half-life, which may limit its usefulness in long-term studies.
Orientations Futures
There are several potential future directions for research on 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate and its effects on various neurotransmitter systems. Finally, the development of more stable analogues of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate could improve its utility as a research tool and potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate involves the reaction of 1-(2-methoxybenzyl)piperazine with 4-methylcyclohexanone in the presence of a catalyst, followed by the addition of oxalic acid to form the oxalate salt. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.
Applications De Recherche Scientifique
1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in the field of psychiatry. It has been shown to have anxiolytic and antidepressant effects in animal models, leading to its investigation as a potential treatment for anxiety and depression in humans. Additionally, 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been found to have anti-inflammatory and neuroprotective properties, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.C2H2O4/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-17-5-3-4-6-19(17)22-2;3-1(4)2(5)6/h3-6,16,18H,7-15H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQNNHFXKJVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.